REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.[I:9](O)(=O)(=O)=O.II.S(=O)(=O)(O)O.S(=O)(O)[O-].[Na+]>O.C(O)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([I:9])=[C:4]([CH3:8])[N:3]=1 |f:4.5|
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC=C1)C
|
Name
|
|
Quantity
|
2.28 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution is extracted with diethyl ether (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organics are washed with 10% NaOH
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (eluent EtOAc)
|
Type
|
CUSTOM
|
Details
|
affords a yellow liquid
|
Type
|
CUSTOM
|
Details
|
The liquid is further dried on the vacuum pump where it
|
Type
|
CUSTOM
|
Details
|
crystallizes
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(C=C1)I)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.48 g | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 161.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |